6-ethyl-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a sulfamoyl group, and an ethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and the introduction of the sulfamoyl and ethyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and scalable reaction conditions. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- 6-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Uniqueness
6-ethyl-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the presence of both ethyl and sulfamoyl groups attached to the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
: Selection of boron reagents for Suzuki–Miyaura coupling : ChemicalBook : ChemSpider
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
6-ethyl-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-3-18-10-15-24-22(16-18)23(29)17-25(33-24)26(30)27-19-11-13-21(14-12-19)34(31,32)28(4-2)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3,(H,27,30) |
InChI Key |
MJLLZPCZIRJUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.